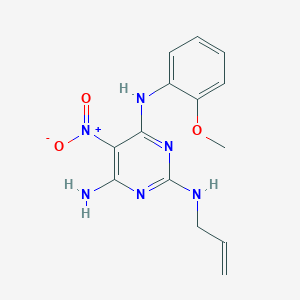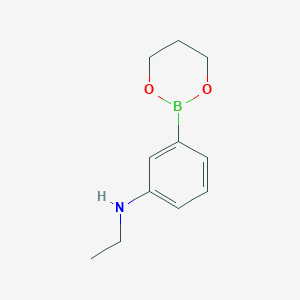
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is an organic compound that features a boron-containing heterocyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine typically involves the reaction of N-ethylbenzenamine with a boronic acid derivative. One common method is the condensation reaction between N-ethylbenzenamine and 1,3-propanediol in the presence of a boron source, such as boric acid or boron trifluoride . The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: This compound can be used in the development of boron-based drugs and enzyme inhibitors.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which 3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable complexes with diols and other nucleophiles, which can inhibit enzyme activity or alter cellular processes. The compound’s boron-containing ring structure allows it to participate in unique chemical reactions that are not possible with other elements.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,3,2-Dioxaborinan-2-yl)benzonitrile: This compound has a similar boron-containing ring but with a nitrile group instead of an amine.
4-(1,3,2-Dioxaborinan-2-yl)-N-methylbenzamide: This compound features a methylbenzamide group instead of an ethylbenzenamine group.
Uniqueness
3-(1,3,2-Dioxaborinan-2-yl)-N-ethylbenzenamine is unique due to its specific combination of a boron-containing ring and an ethylbenzenamine group. This structure provides distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
267660-72-0 |
|---|---|
Molekularformel |
C11H16BNO2 |
Molekulargewicht |
205.06 g/mol |
IUPAC-Name |
3-(1,3,2-dioxaborinan-2-yl)-N-ethylaniline |
InChI |
InChI=1S/C11H16BNO2/c1-2-13-11-6-3-5-10(9-11)12-14-7-4-8-15-12/h3,5-6,9,13H,2,4,7-8H2,1H3 |
InChI-Schlüssel |
ZZRHFOWUGZEBGC-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)C2=CC(=CC=C2)NCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


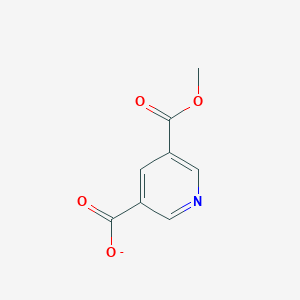
![N-[4-(Difluoromethyl)phenyl]acetamide](/img/structure/B14140904.png)
![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)
![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
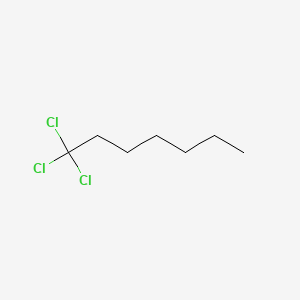
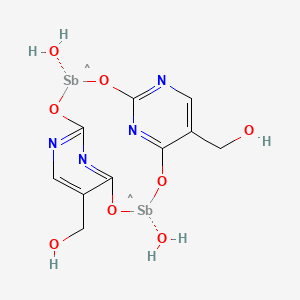

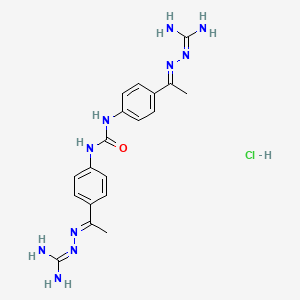
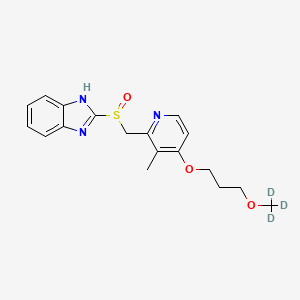

![N-[Di(propan-2-yl)phosphanyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14140957.png)
![N-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-amine](/img/structure/B14140964.png)
